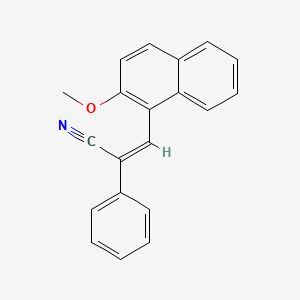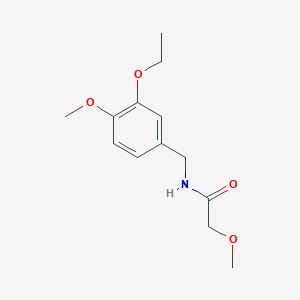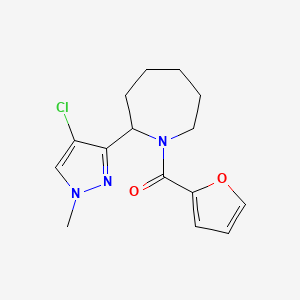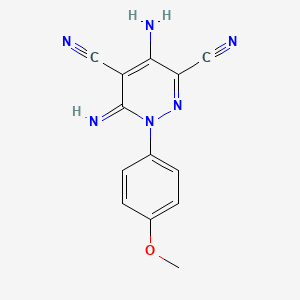
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid, also known as CMAA, is a synthetic compound that has been gaining attention in the field of scientific research due to its various potential applications. This compound is a derivative of cinnamic acid and has been found to possess anti-inflammatory, anti-tumor, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is not fully understood. However, it has been proposed that 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may exert its anti-inflammatory and anti-tumor effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses as well as cell growth and survival. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may also exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. In addition, 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to possess antioxidant properties and has been shown to scavenge free radicals and inhibit lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid in lab experiments is its synthetic nature, which allows for consistent and reproducible results. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. In addition, the mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid. One potential direction is the development of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the mechanism of action of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid, which may provide insights into its potential applications. In addition, the study of the pharmacokinetics and pharmacodynamics of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid may help to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid involves the reaction between cinnamic acid and 4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid.
Applications De Recherche Scientifique
2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has also been found to possess anti-tumor properties and has been studied for its potential use in cancer treatment. In addition, 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid has been found to have antioxidant properties and has been studied for its potential use in the prevention and treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-24-16-10-7-15(8-11-16)13-17(19(22)23)20-18(21)12-9-14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21)(H,22,23)/b12-9+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJKDIDQADNQZ-AAMUTCKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cinnamoylamino)-3-(4-methoxyphenyl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5499165.png)
![1-{2-[(2-nitrophenyl)sulfonyl]benzoyl}azepane](/img/structure/B5499174.png)

![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5499193.png)
![N-[2-(benzoylamino)-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5499197.png)
![2-[1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-yl]ethanol](/img/structure/B5499198.png)

![N-(2,3-dihydro-1H-inden-2-yl)-N,5,7-trimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5499209.png)
![3-(2,5-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5499213.png)
![2-ethyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499253.png)

![5-[(3,4-dimethylpiperazin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5499261.png)
![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5499262.png)
